molecular formula C21H24N2O2 B228280 21,22-Dihydrostrychnine CAS No. 15006-14-1

21,22-Dihydrostrychnine

Cat. No. B228280
CAS RN: 15006-14-1
M. Wt: 336.4 g/mol
InChI Key: LUMNFZCZEDAQNJ-QDPSZFTISA-N
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Description

21,22-Dihydrostrychnine is a chemical compound that belongs to the strychnine alkaloid family. It is a derivative of strychnine and has a similar chemical structure. 21,22-Dihydrostrychnine has been a topic of interest in scientific research due to its potential use in medicine and its unique properties.

Mechanism of Action

The mechanism of action of 21,22-Dihydrostrychnine is similar to that of strychnine. It acts as an antagonist of the glycine receptor, which is a neurotransmitter receptor in the central nervous system. By blocking the glycine receptor, 21,22-Dihydrostrychnine can reduce the activity of inhibitory neurons, leading to an increase in excitatory activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 21,22-Dihydrostrychnine are similar to those of strychnine. It can cause muscle spasms, convulsions, and respiratory failure. In low doses, it has been shown to have analgesic and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 21,22-Dihydrostrychnine in lab experiments is its unique properties. It has been shown to have anticonvulsant and analgesic effects, making it a potential treatment for epilepsy and chronic pain. Additionally, it has been studied for its potential use in the treatment of addiction and withdrawal symptoms.
One limitation of using 21,22-Dihydrostrychnine in lab experiments is its toxicity. It can cause muscle spasms, convulsions, and respiratory failure in high doses. Therefore, it must be handled with care in the lab.

Future Directions

There are several future directions for the study of 21,22-Dihydrostrychnine. One direction is the further exploration of its potential use in medicine. It has been shown to have anticonvulsant and analgesic properties, making it a potential treatment for epilepsy and chronic pain. Additionally, it has been studied for its potential use in the treatment of addiction and withdrawal symptoms.
Another direction is the study of its mechanism of action. By understanding how 21,22-Dihydrostrychnine blocks the glycine receptor, researchers can develop new drugs that target this receptor.
Conclusion:
In conclusion, 21,22-Dihydrostrychnine is a chemical compound that has been studied extensively for its potential use in medicine. It has been shown to have anticonvulsant and analgesic properties, making it a potential treatment for epilepsy and chronic pain. Additionally, it has been studied for its potential use in the treatment of addiction and withdrawal symptoms. While it has unique properties, its toxicity must be handled with care in the lab. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis of 21,22-Dihydrostrychnine is a complex process that involves several steps. The starting material for the synthesis is strychnine, which is a natural product isolated from the seeds of the Strychnos nux-vomica tree. The synthesis involves the reduction of strychnine to produce 21,22-Dihydrostrychnine.

Scientific Research Applications

21,22-Dihydrostrychnine has been studied extensively for its potential use in medicine. It has been shown to have anticonvulsant and analgesic properties, making it a potential treatment for epilepsy and chronic pain. Additionally, 21,22-Dihydrostrychnine has been studied for its potential use in the treatment of addiction and withdrawal symptoms.

properties

CAS RN

15006-14-1

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

(4S,4aS,5aS,8aR,13aS,15aS,15bR)-3,4,4a,5,5a,7,8,13a,15,15a,15b,16-dodecahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one

InChI

InChI=1S/C21H24N2O2/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21/h1-4,12-13,16-17,19-20H,5-11H2/t12-,13+,16+,17+,19+,20+,21-/m1/s1

InChI Key

LUMNFZCZEDAQNJ-QDPSZFTISA-N

Isomeric SMILES

C1CO[C@H]2CC(=O)N3[C@H]4[C@H]2[C@@H]5[C@H]1CN6CC[C@]4([C@@H]6C5)C7=CC=CC=C73

SMILES

C1COC2CC(=O)N3C4C2C5C1CN6CCC4(C6C5)C7=CC=CC=C73

Canonical SMILES

C1COC2CC(=O)N3C4C2C5C1CN6CCC4(C6C5)C7=CC=CC=C73

Origin of Product

United States

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